
2-Hydroxy-7-methoxyquinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Hydroxy-7-méthoxyquinoléine-4-carbaldéhyde est un composé aromatique hétérocyclique de formule moléculaire C10H9NO3. Il s'agit d'un dérivé de la quinoléine, connue pour ses nombreuses applications en chimie médicinale, en synthèse organique et en science des matériaux. Le composé présente un noyau quinoléine avec des groupes fonctionnels hydroxyle, méthoxy et aldéhyde, ce qui en fait un intermédiaire polyvalent dans diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Hydroxy-7-méthoxyquinoléine-4-carbaldéhyde implique généralement la fonctionnalisation du cycle quinoléine. Une méthode courante est la réaction de Vilsmeier-Haack, où un groupe formyle est introduit dans le cycle quinoléine à l'aide d'un agent formylant comme le DMF (diméthylformamide) et le POCl3 (oxychlorure de phosphore). Les conditions de réaction impliquent généralement le chauffage des réactifs sous reflux pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle du 2-Hydroxy-7-méthoxyquinoléine-4-carbaldéhyde peut impliquer une synthèse à grande échelle utilisant des méthodes similaires à celles des laboratoires, mais optimisées pour des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour assurer une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Hydroxy-7-méthoxyquinoléine-4-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Le groupe aldéhyde peut être réduit en alcool primaire à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : KMnO4 en milieu acide ou CrO3 dans l'acide acétique.
Réduction : NaBH4 dans le méthanol ou LiAlH4 dans l'éther.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Acide 2-Hydroxy-7-méthoxyquinoléine-4-carboxylique.
Réduction : 2-Hydroxy-7-méthoxyquinoléine-4-méthanol.
Substitution : Divers dérivés de quinoléine substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le 2-Hydroxy-7-méthoxyquinoléine-4-carbaldéhyde présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Enquêté pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête dans la découverte de médicaments pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques fins.
5. Mécanisme d'action
Le mécanisme d'action du 2-Hydroxy-7-méthoxyquinoléine-4-carbaldéhyde dépend de son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les groupes hydroxyle et aldéhyde peuvent former des liaisons hydrogène et d'autres interactions avec les molécules cibles, influençant ainsi diverses voies biochimiques.
Applications De Recherche Scientifique
2-Hydroxy-7-methoxyquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-7-methoxyquinoline-4-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Hydroxy-7-méthoxyquinoléine : Structure similaire mais sans groupe aldéhyde.
2-Hydroxyquinoléine-4-carbaldéhyde : Structure similaire mais sans groupe méthoxy.
7-Méthoxyquinoléine-4-carbaldéhyde : Structure similaire mais sans groupe hydroxyle.
Unicité
Le 2-Hydroxy-7-méthoxyquinoléine-4-carbaldéhyde est unique en raison de la présence des trois groupes fonctionnels (hydroxyle, méthoxy et aldéhyde) sur le cycle quinoléine. Cette combinaison de groupes fonctionnels offre un profil de réactivité unique et en fait un intermédiaire précieux en synthèse organique et en chimie médicinale.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
7-methoxy-2-oxo-1H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-8-2-3-9-7(6-13)4-11(14)12-10(9)5-8/h2-6H,1H3,(H,12,14) |
Clé InChI |
XSLWXOOKKCKCSK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CC(=O)N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)


![4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11896878.png)
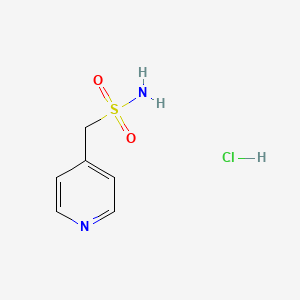
![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
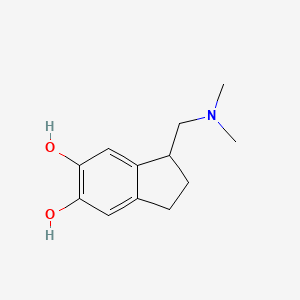
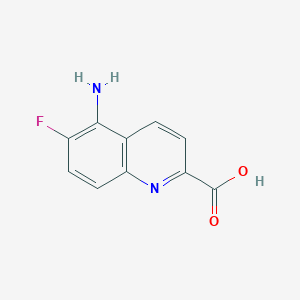
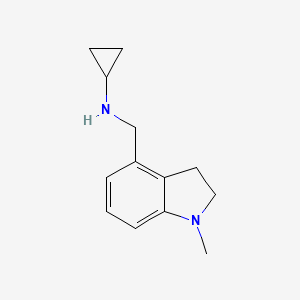
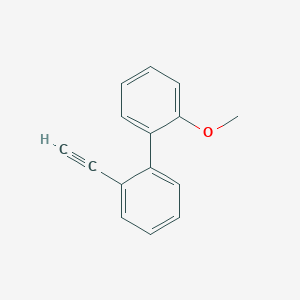
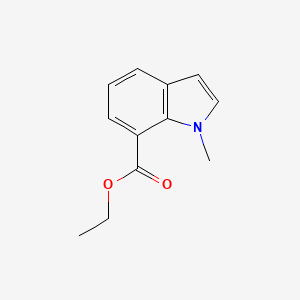
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)
